molecular formula C18H22N4O2 B5884453 3-(3,4-dimethoxyphenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine

3-(3,4-dimethoxyphenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B5884453
M. Wt: 326.4 g/mol
InChI Key: HJGZWNRLDLUTCX-UHFFFAOYSA-N
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Description

The focus of this analysis is on compounds within the pyrazolo[1,5-a]pyrimidine class, which are of significant interest due to their diverse biological activities and potential for various applications in medicinal chemistry. The specific compound belongs to this class and has a unique structure characterized by the presence of dimethoxyphenyl and tetramethyl groups.

Synthesis Analysis

Synthesis methods for related compounds often involve cyclization reactions, chlorination, and aminisation processes. For example, a compound was synthesized via chlorination and aminisation from its pyrazolo[1,5-a]pyrimidine precursor, highlighting a common approach to constructing the pyrazolo[1,5-a]pyrimidine core structure (Lu Jiu-fu et al., 2015).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray diffraction methods to determine the crystal structure of these compounds. The analysis provides insights into the arrangement of atoms within the molecule and its stereochemistry, essential for understanding the compound's chemical behavior and interactions (Lu Jiu-fu et al., 2015).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

5-Amino-pyrazoles represent a class of promising functional reagents, similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry . Therefore, organic chemists have been making enthusiastic efforts to produce the novel and applicable heterocyclic compounds by utilizing wide ranges of new reactants and developing efficient synthetic transformations .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-11-9-16(21(3)4)22-18(19-11)17(12(2)20-22)13-7-8-14(23-5)15(10-13)24-6/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGZWNRLDLUTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N(C)C)C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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